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## Clinical pharmacokinetics of topical Dorzolamide administration

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Compound of Interest		
Compound Name:	Dorzolamide	
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An In-depth Technical Guide on the Clinical Pharmacokinetics of Topical **Dorzolamide**Administration

### Introduction

**Dorzolamide** is a non-bacteriostatic sulfonamide derivative and a potent, second-generation carbonic anhydrase inhibitor (CAI) administered topically to the eye.[1][2] It is a primary therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][3] By selectively inhibiting carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye, **dorzolamide** effectively decreases the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.[1][2][4] Unlike its oral CAI predecessors, topically administered **dorzolamide** offers a favorable safety profile, minimizing the systemic side effects commonly associated with this drug class, such as metabolic acidosis and electrolyte disturbances.[1][3] This guide provides a comprehensive overview of the clinical pharmacokinetics of topical **dorzolamide**, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and process visualizations.

### **Mechanism of Action**

The primary therapeutic effect of **dorzolamide** is the reduction of intraocular pressure. This is achieved through the specific inhibition of carbonic anhydrase II (CA-II) located in the ciliary body epithelium.[5][6]

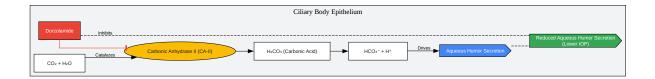
### Foundational & Exploratory

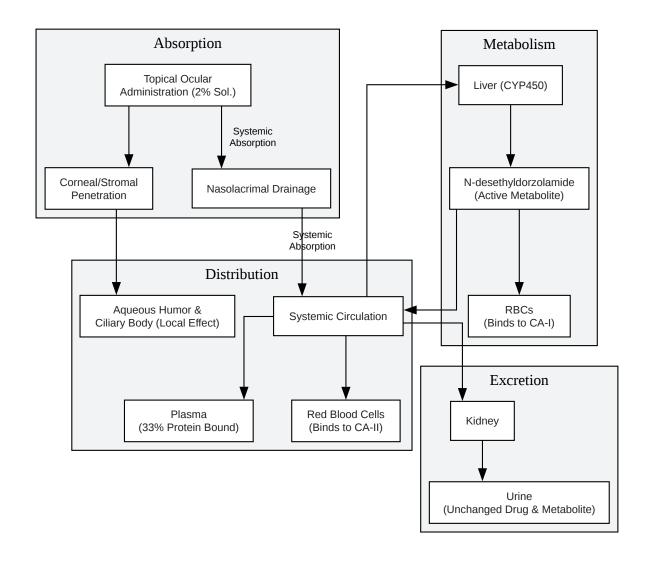




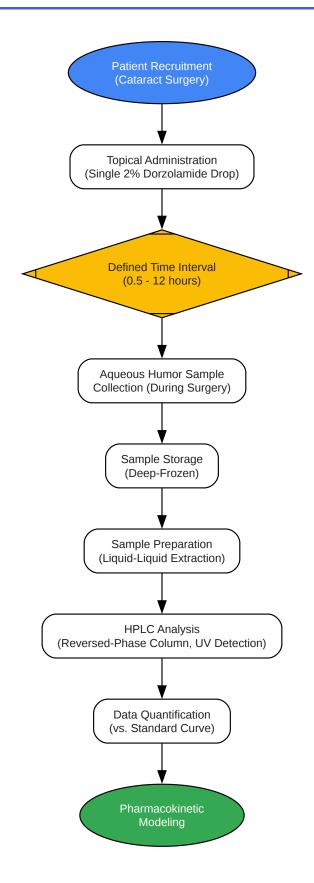
- Aqueous Humor Production: The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO<sub>3</sub><sup>-</sup>) ions into the posterior chamber by the ciliary processes.[4] This process is catalyzed by carbonic anhydrase, which facilitates the reversible hydration of carbon dioxide (CO<sub>2</sub>) to form carbonic acid (H<sub>2</sub>CO<sub>3</sub>), which then dissociates into hydrogen (H<sup>+</sup>) and bicarbonate ions.[1][5]
- Enzyme Inhibition: **Dorzolamide** exhibits a high affinity for CA-II, binding to the enzyme and blocking its catalytic activity.[1] This inhibition slows the rate of bicarbonate ion formation.[7]
- Reduced Fluid Transport: The reduction in available bicarbonate ions subsequently decreases sodium and fluid transport into the posterior chamber.[1][7]
- Lowered IOP: The overall result is a significant decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.[1][8]











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